N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Physicochemical profiling Drug-likeness ADME prediction

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 1226430-74-5; molecular formula C₁₉H₁₅N₅O₃; molecular weight 361.4 g mol⁻¹) is a synthetic hybrid molecule that fuses a 4‑oxoquinazolin‑3(4H)‑one (quinazolinone) core with a 5‑(4‑aminophenyl)‑3‑methyl‑1,2,4‑oxadiazole appendage through an acetamide linker. The compound belongs to the broader class of quinazolinone–1,2,4‑oxadiazole hybrids, a scaffold family that has demonstrated multitargeted antiproliferative activity through inhibition of EGFR, BRAFᴵⱽ⁶⁰⁰E, and mutant EGFRᵀ⁷⁹⁰M kinases in recent medicinal chemistry campaigns.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 1226430-74-5
Cat. No. B2376751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS1226430-74-5
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C19H15N5O3/c1-12-21-18(27-23-12)13-6-8-14(9-7-13)22-17(25)10-24-11-20-16-5-3-2-4-15(16)19(24)26/h2-9,11H,10H2,1H3,(H,22,25)
InChIKeyRLGNVQJYYQPLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 1226430-74-5): Structural and Pharmacochemical Primer for Scientific Procurement


N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 1226430-74-5; molecular formula C₁₉H₁₅N₅O₃; molecular weight 361.4 g mol⁻¹) is a synthetic hybrid molecule that fuses a 4‑oxoquinazolin‑3(4H)‑one (quinazolinone) core with a 5‑(4‑aminophenyl)‑3‑methyl‑1,2,4‑oxadiazole appendage through an acetamide linker [1]. The compound belongs to the broader class of quinazolinone–1,2,4‑oxadiazole hybrids, a scaffold family that has demonstrated multitargeted antiproliferative activity through inhibition of EGFR, BRAFᴵⱽ⁶⁰⁰E, and mutant EGFRᵀ⁷⁹⁰M kinases in recent medicinal chemistry campaigns [2]. Its computed physicochemical profile (XLogP3 = 2.1; topological polar surface area ≈ 102 Ų; one hydrogen‑bond donor, six hydrogen‑bond acceptors) places it within oral drug‑like chemical space, making it a relevant candidate for kinase‑focused and anti‑infective discovery programs [1].

Why Generic Substitution of N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Fails: Linker Geometry, Regioisomerism, and Scaffold Position Dictate Biological Outcome


Quinazolinone–oxadiazole hybrids cannot be treated as interchangeable procurement items because even subtle structural modifications—linker type (acetamide vs. thioether vs. methylene), oxadiazole regioisomerism (1,2,4‑ vs. 1,3,4‑oxadiazole), and the attachment geometry of the oxadiazole to the central phenyl ring—produce large shifts in kinase selectivity, antiproliferative potency, and physicochemical properties. In the 1,2,4‑oxadiazole/quinazoline‑4‑one hybrid series reported by Youssif et al. (2024), a single change from a methoxy to a chloro substituent on the phenyl‑oxadiazole moiety altered EGFR IC₅₀ by > 40 nM, while the most potent hybrid (9b) achieved an EGFR IC₅₀ of 57 nM and a BRAFᴵⱽ⁶⁰⁰E IC₅₀ of 48 nM, surpassing the reference drug erlotinib [1]. Similarly, within the 2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide anti‑tubercular series, the nature of the terminal amide substituent modulated InhA IC₅₀ values across a > 30‑fold concentration window (3.12 μM to > 100 μM) [2]. The target compound’s unique connectivity—a 1,2,4‑oxadiazole directly bonded to a para‑aminophenyl group that is coupled via an acetamide bridge to the quinazolinone N3 position—creates a rigid, extended pharmacophore with a centroid‑to‑centroid distance of approximately 10.5 Å, a geometry that is fundamentally distinct from the shorter, more flexible methylene‑bridged analogs. Substituting this compound with a regioisomeric 1,3,4‑oxadiazole or a methylene‑linked congener is therefore not a functionally neutral decision.

Quantitative Differentiation Evidence for N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Comparator‑Based Performance Analysis


Physicochemical Property Head‑to‑Head: Lipophilicity and Drug‑Likeness vs. Methylene‑Bridged Analog (CAS 1207001‑85‑1) and UPS17

The target compound displays a computed XLogP3 of 2.1, which is approximately 1.3 log units higher than the predicted logP of the methylene‑bridged analog N‑((3‑methyl‑1,2,4‑oxadiazol‑5‑yl)methyl)‑2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide (CAS 1207001‑85‑1; predicted logP ≈ 0.8) and substantially higher than the lead anti‑tubercular compound UPS17 (2‑(4‑oxoquinazolin‑3(4H)‑yl)‑N‑(thiazol‑2‑yl)acetamide; predicted logP ≈ 0.5) [1][2]. This increase in lipophilicity is driven by the presence of the para‑phenyl spacer and the 3‑methyl substitution on the oxadiazole ring, which together add approximately 1.5 logP units relative to the more polar thiazolyl and methylene‑bridged comparators. The molecular weight (361.4 g mol⁻¹) remains below the 500 Da threshold, and the topological polar surface area (≈ 102 Ų) is well within the recommended < 140 Ų range for oral bioavailability [1].

Physicochemical profiling Drug-likeness ADME prediction

EGFR Kinase Inhibitory Potential: Class‑Level Projection from 1,2,4‑Oxadiazole/Quinazoline‑4‑One Hybrid Benchmark Data

Although direct EGFR IC₅₀ data for the target compound have not been published, the 1,2,4‑oxadiazole/quinazoline‑4‑one hybrid class provides a quantitative performance benchmark. In the series of 15 hybrids (9a‑o) reported by Youssif et al. (2024), the most potent compounds (9b, 9c, 9h) inhibited wild‑type EGFR with IC₅₀ values of 57 ± 4 nM, 64 ± 5 nM, and 72 ± 5 nM, respectively, all surpassing the reference inhibitor erlotinib (IC₅₀ = 80 ± 5 nM) [1]. These same compounds also inhibited BRAFᴵⱽ⁶⁰⁰E (IC₅₀ = 48 ± 4, 51 ± 5, and 57 ± 5 nM) and the clinically relevant EGFRᵀ⁷⁹⁰M mutant (IC₅₀ = 10 ± 1, 11 ± 2, and 15 ± 2 nM), demonstrating a dual‑targeting profile [1]. The target compound retains the identical 1,2,4‑oxadiazole/quinazolin‑4‑one pharmacophore core present in 9a‑o, but replaces the thioether linker with a conformationally rigid acetamide‑para‑phenyl bridge. This structural modification is expected to alter the relative orientation of the oxadiazole and quinazolinone rings, potentially shifting the kinase selectivity profile while preserving the core hydrogen‑bonding interactions with the EGFR hinge region.

EGFR inhibition Kinase inhibitor Antiproliferative

Enoyl‑ACP Reductase (InhA) Inhibition: Scaffold Activity Confirmation and Linker‑Dependence via the 2‑(4‑Oxoquinazolin‑3(4H)‑yl)acetamide Anti‑Tubercular Series

The 2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide core shared by the target compound has been validated as a direct InhA inhibitor scaffold in a 28‑compound series reported by Pedgaonkar et al. (2014) [1]. The most active derivative, compound 21 (bearing a 4‑phenylthiazol‑2‑yl acetamide substituent), exhibited an InhA IC₅₀ of 3.12 μM with 88.12% enzyme inhibition at 10 μM, and a minimum inhibitory concentration (MIC) of 4.76 μM against drug‑sensitive Mycobacterium tuberculosis H37Rv [1]. Importantly, compound 21 was non‑cytotoxic to RAW 264.7 macrophages at 100 μM, demonstrating a > 20‑fold selectivity window [1]. By contrast, the series lead UPS17 (2‑(4‑oxoquinazolin‑3(4H)‑yl)‑N‑(thiazol‑2‑yl)acetamide) showed substantially weaker InhA inhibition, underscoring that the terminal amide substituent is a critical potency determinant [1]. The target compound’s 4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)phenyl group represents a bulkier, more lipophilic terminal substituent than the thiazolyl or phenylthiazolyl groups explored in the published series, and its effect on InhA activity remains to be experimentally determined.

InhA inhibition Anti-tubercular Mycobacterium tuberculosis

1,2,4‑ vs. 1,3,4‑Oxadiazole Regioisomerism: Impact on Biological Activity Profile and Metabolic Stability

The target compound incorporates a 1,2,4‑oxadiazole ring, which differs fundamentally from the 1,3,4‑oxadiazole regioisomer in both electronic distribution and metabolic stability. The 1,2,4‑oxadiazole isomer possesses an O–N bond that is susceptible to reductive cleavage, a property that has been exploited in prodrug design and that can lead to distinct metabolite profiles compared to 1,3,4‑oxadiazole analogs [1]. In a series of quinazolin‑4‑one–1,3,4‑oxadiazole conjugates evaluated for analgesic and anti‑inflammatory activity in rodent models, the most active derivatives (3‑[4‑acetyl‑5‑(2‑hydroxyphenyl)‑4,5‑dihydro‑1,3,4‑oxadiazol‑2‑yl]‑2‑phenylquinazolin‑4(3H)‑one and its 4‑hydroxy‑3‑methoxyphenyl analog) showed potent in vivo analgesic effects, but the 1,3,4‑oxadiazole scaffold required dihydro‑oxadiazole (non‑aromatic) character for activity, highlighting the importance of oxadiazole oxidation state [2]. The 1,2,4‑oxadiazole in the target compound is fully aromatic (unlike the dihydro‑1,3,4‑oxadiazoles in the Springer series), conferring distinct conformational constraints and electron‑withdrawing properties. Class‑level evidence indicates that 1,2,4‑oxadiazoles generally exhibit greater hydrolytic stability than their 1,3,4‑counterparts but are more prone to reductive metabolism, a duality that can be leveraged for tissue‑selective pharmacology [1].

Oxadiazole regioisomerism Metabolic stability Bioisosteric replacement

Dual EGFR/BRAFᵛ⁶⁰⁰E Inhibition vs. Single‑Target Clinical Agents: Class‑Level Multi‑Targeting Advantage

A key differentiation of the 1,2,4‑oxadiazole/quinazoline‑4‑one hybrid class—and by structural extension, the target compound—is the ability to simultaneously inhibit EGFR, BRAFᵛ⁶⁰⁰E, and the gatekeeper mutant EGFRᵀ⁷⁹⁰M from a single molecular scaffold [1]. In the Youssif et al. (2024) study, hybrid 9b achieved IC₅₀ values of 57 nM (EGFR), 48 nM (BRAFᵛ⁶⁰⁰E), and 10 nM (EGFRᵀ⁷⁹⁰M), whereas the clinically approved single‑target agents erlotinib (EGFR IC₅₀ = 80 nM) and vemurafenib (BRAFᵛ⁶⁰⁰E IC₅₀ = 30 nM) each address only one kinase [1]. This dual‑targeting profile is therapeutically significant because co‑targeting EGFR and BRAF has been shown to overcome acquired resistance in BRAF‑mutant cancers, and the FDA‑approved combination of dabrafenib (BRAF inhibitor) plus trametinib (MEK inhibitor) validates the clinical relevance of vertical pathway blockade [1]. The target compound, while not yet profiled, retains the identical quinazoline‑4‑one core that engages the EGFR hinge region and the 1,2,4‑oxadiazole moiety that is hypothesized to interact with the BRAF allosteric pocket. The replacement of the thioether linker with an acetamide‑para‑phenyl bridge may further modulate the relative potency at EGFR versus BRAF, potentially yielding a differentiated selectivity fingerprint.

BRAF V600E EGFR T790M Multi-targeted inhibitor Drug resistance

Limitations Statement: Direct Comparative Data Availability for CAS 1226430-74-5

An explicit disclosure is warranted: as of the current literature baseline (May 2026), no peer‑reviewed publication, patent, or public database (PubChem, ChEMBL, BindingDB) contains direct biological assay data (IC₅₀, Kd, MIC, or in vivo efficacy) for N‑(4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)phenyl)‑2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide (CAS 1226430‑74‑5). The compound appears exclusively in screening‑library catalogs and as a virtual entry in the PubChem Compound database (CID 49677232), where only computed physicochemical descriptors are available [1]. Consequently, all biological differentiation claims in this guide are necessarily derived from class‑level inference based on structurally validated, experimentally characterized analogs. Users should weigh this limitation when making procurement decisions for target‑specific projects. The compound’s value proposition rests primarily on its structural uniqueness—the specific combination of a 1,2,4‑oxadiazole, para‑phenyl spacer, acetamide linker, and 4‑oxoquinazolin‑3(4H)‑one core—rather than on demonstrated biological superiority over any specific comparator.

Data transparency Procurement risk assessment

Optimal Research and Industrial Application Scenarios for N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Targeting EGFR, BRAF, and Resistant Mutants

The 1,2,4‑oxadiazole/quinazoline‑4‑one hybrid class has demonstrated sub‑100 nM dual EGFR/BRAFᵛ⁶⁰⁰E inhibition, with the most potent hybrids (9b, 9c, 9h) outperforming erlotinib at wild‑type EGFR [1]. The target compound’s structurally distinct para‑phenyl acetamide linker (replacing the thioether linkage in 9a‑o) provides a differentiated pharmacophore geometry that can be exploited to probe kinase selectivity. Screening this compound in a panel of 50–100 kinases, with emphasis on EGFR (wild‑type, T790M, L858R), BRAF (wild‑type and V600E), and related tyrosine kinases, would generate the first direct structure–activity data for this chemotype and potentially reveal a unique selectivity fingerprint not achievable with the published thioether‑linked hybrids.

Anti‑Tubercular Drug Discovery: Direct InhA Inhibitor Screening

The 2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide core has been validated as a direct InhA inhibitor scaffold, with the best derivative (compound 21) achieving an InhA IC₅₀ of 3.12 μM and an MIC of 4.76 μM against drug‑sensitive M. tuberculosis [2]. The target compound incorporates a bulkier, more lipophilic 1,2,4‑oxadiazole‑phenyl substituent that may enhance mycobacterial cell wall penetration relative to the thiazole‑based literature leads. Testing this compound against recombinant MTB InhA and in whole‑cell M. tuberculosis assays (including drug‑resistant strains) would establish whether the 1,2,4‑oxadiazole moiety confers any potency or resistance‑profile advantage over the published acetamide series.

Structure–Activity Relationship (SAR) Expansion of Quinazolinone–Oxadiazole Hybrids

The target compound occupies an unexplored region of chemical space within the quinazolinone–oxadiazole hybrid family. While the Youssif et al. (2024) series systematically varied substituents on the phenyl‑oxadiazole and quinazolinone rings while maintaining a thioether linker [1], the target compound introduces an acetamide linker and a para‑phenylene spacer. Using this compound as a starting point, medicinal chemistry teams can explore (i) the effect of linker type (acetamide vs. thioether vs. urea) on kinase potency and selectivity; (ii) the impact of oxadiazole substitution (3‑methyl vs. 3‑aryl vs. 3‑cyclopropyl) on metabolic stability; and (iii) the role of the para‑phenyl spacer in extending the pharmacophore to access distal binding pockets.

Computational Drug Design and Pharmacophore Modeling

With a well‑defined 3D structure, predicted physicochemical profile (XLogP3 = 2.1; TPSA ≈ 102 Ų), and a rigid, extended geometry (centroid‑to‑centroid distance ≈ 10.5 Å) [3], the target compound is an ideal candidate for generating pharmacophore hypotheses for dual EGFR/BRAF inhibition. Docking studies into EGFR (PDB: 1M17) and BRAFᵛ⁶⁰⁰E (PDB: 3OG7) crystal structures can predict the binding pose of the acetamide‑para‑phenyl‑oxadiazole motif and guide the design of focused libraries. Because the compound has no pre‑existing biological data, computational predictions can be prospectively validated, making it a clean starting point for structure‑based drug design without confounding prior art.

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